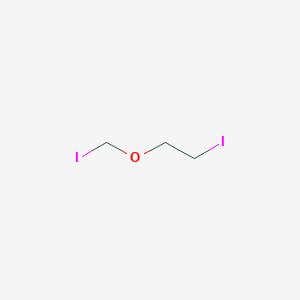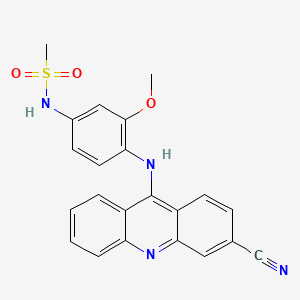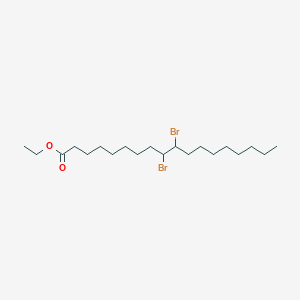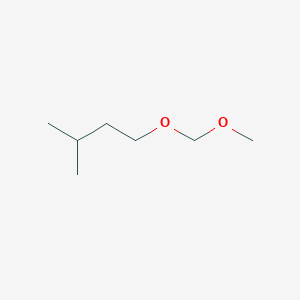
Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-chloro group, an N-methyl group, and a 4-(phenylthio)phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Introduction of the 4-Chloro Group: The 4-chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride.
N-Methylation: The N-methyl group can be introduced by reacting the benzamide with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the 4-(Phenylthio)phenyl Group: The 4-(phenylthio)phenyl group can be attached through a nucleophilic aromatic substitution reaction using a thiophenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Chlorobenzamide: Benzamide with a 4-chloro substituent.
N-Methylbenzamide: Benzamide with an N-methyl substituent.
4-(Phenylthio)benzamide: Benzamide with a 4-(phenylthio) substituent.
Uniqueness
Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the 4-chloro, N-methyl, and 4-(phenylthio)phenyl groups allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Propriétés
| 77711-71-8 | |
Formule moléculaire |
C20H16ClNOS |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
4-chloro-N-methyl-N-(4-phenylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNOS/c1-22(20(23)15-7-9-16(21)10-8-15)17-11-13-19(14-12-17)24-18-5-3-2-4-6-18/h2-14H,1H3 |
Clé InChI |
BLPXCMVMGXLNJR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


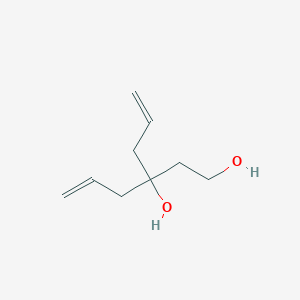
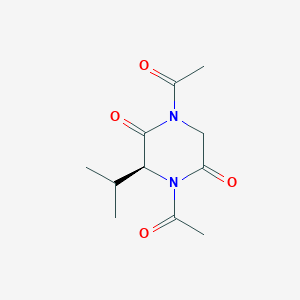
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
